molecular formula C15H14O3 B597595 3'-Methoxy-5'-methylbiphenyl-3-carboxylic acid CAS No. 1215205-54-1

3'-Methoxy-5'-methylbiphenyl-3-carboxylic acid

Cat. No.: B597595
CAS No.: 1215205-54-1
M. Wt: 242.274
InChI Key: IPTDJCWCCVUXFE-UHFFFAOYSA-N
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Scientific Research Applications

3’-Methoxy-5’-methylbiphenyl-3-carboxylic acid has several applications in scientific research:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3’-Methoxy-5’-methylbiphenyl-3-carboxylic acid can be achieved through a series of organic reactions. One common method involves the reaction of 3-methoxyphenylboronic acid with 5-bromo-3-methylbiphenyl under Suzuki coupling conditions . The reaction typically requires a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or ethanol. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, at elevated temperatures.

Industrial Production Methods

Industrial production of 3’-Methoxy-5’-methylbiphenyl-3-carboxylic acid may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

3’-Methoxy-5’-methylbiphenyl-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like potassium permanganate.

    Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The methoxy and methyl groups can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like bromine or chlorinating agents in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: 3’-Hydroxy-5’-methylbiphenyl-3-carboxylic acid.

    Reduction: 3’-Methoxy-5’-methylbiphenyl-3-methanol.

    Substitution: Halogenated derivatives of 3’-Methoxy-5’-methylbiphenyl-3-carboxylic acid.

Mechanism of Action

The mechanism of action of 3’-Methoxy-5’-methylbiphenyl-3-carboxylic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The methoxy and carboxylic acid groups can form hydrogen bonds with target molecules, influencing their function. The biphenyl structure allows for π-π interactions with aromatic residues in proteins, potentially affecting their conformation and activity .

Comparison with Similar Compounds

Similar Compounds

  • 3’-Methoxy-4’-methylbiphenyl-3-carboxylic acid
  • 3’-Methoxy-5’-ethylbiphenyl-3-carboxylic acid
  • 3’-Methoxy-5’-methylbiphenyl-4-carboxylic acid

Uniqueness

3’-Methoxy-5’-methylbiphenyl-3-carboxylic acid is unique due to the specific positioning of its functional groups, which can influence its reactivity and interactions with other molecules. The presence of both methoxy and methyl groups on the biphenyl structure can enhance its lipophilicity and ability to penetrate biological membranes, making it a valuable compound in medicinal chemistry .

Properties

IUPAC Name

3-(3-methoxy-5-methylphenyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14O3/c1-10-6-13(9-14(7-10)18-2)11-4-3-5-12(8-11)15(16)17/h3-9H,1-2H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPTDJCWCCVUXFE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)OC)C2=CC(=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20681794
Record name 3'-Methoxy-5'-methyl[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20681794
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1215205-54-1
Record name 3'-Methoxy-5'-methyl[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20681794
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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